

# In Vitro Deacylase Assay Using Ac-QPKK(Ac)-AMC: Application Notes and Protocols

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## Compound of Interest

Compound Name: Ac-QPKK(Ac)-AMC

Cat. No.: B3025686

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## I. Introduction

The in vitro deacylase assay utilizing the fluorogenic substrate **Ac-QPKK(Ac)-AMC** is a robust and sensitive method for measuring the enzymatic activity of class III histone deacetylases (HDACs), specifically sirtuins 1, 2, and 3 (SIRT1, SIRT2, and SIRT3).[1] Sirtuins are NAD<sup>+</sup>-dependent lysine deacylases that play crucial roles in a wide array of cellular processes, including metabolism, DNA repair, inflammation, and aging.[2] Consequently, they have emerged as significant therapeutic targets for a variety of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.

This application note provides a detailed protocol for utilizing the **Ac-QPKK(Ac)-AMC** substrate in a two-step enzymatic assay. The fundamental principle of this assay involves the deacetylation of the acetylated lysine residue within the **Ac-QPKK(Ac)-AMC** peptide by a sirtuin enzyme. The deacetylated product is then susceptible to cleavage by a developing enzyme, typically trypsin, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the deacylase activity of the sirtuin enzyme.[1] This assay is well-suited for high-throughput screening (HTS) of sirtuin inhibitors and activators, as well as for determining enzyme kinetics.

## II. Data Presentation

The quantitative data generated from the in vitro deacylase assay using **Ac-QPKK(Ac)-AMC** can be effectively summarized in structured tables for clear interpretation and comparison. Below are template tables that researchers can populate with their experimental findings.

Table 1: Enzyme Kinetic Parameters for Sirtuins with **Ac-QPKK(Ac)-AMC**

Sirtuin Isoform	K <sub>m</sub> (μM)	V <sub>max</sub> (RFU/min)	k <sub>cat</sub> (s <sup>-1</sup> )	k <sub>cat</sub> /K <sub>m</sub> (M <sup>-1</sup> s <sup>-1</sup> )
SIRT1	User-determined	User-determined	User-determined	User-determined
SIRT2	User-determined	User-determined	User-determined	User-determined
SIRT3	User-determined	User-determined	User-determined	User-determined

Note: Specific K<sub>m</sub> values for **Ac-QPKK(Ac)-AMC** with SIRT1, SIRT2, and SIRT3 are not readily available in the public domain and should be determined experimentally.

Table 2: IC<sub>50</sub> Values of Sirtuin Inhibitors Determined with the **Ac-QPKK(Ac)-AMC** Assay

Inhibitor	Target Sirtuin	IC <sub>50</sub> (μM)
Nicotinamide	SIRT1	User-determined
Nicotinamide	SIRT2	User-determined
Nicotinamide	SIRT3	User-determined
EX-527	SIRT1	User-determined
Sirtinol	SIRT1/SIRT2	User-determined
AGK2	SIRT2	User-determined

Note: IC<sub>50</sub> values are dependent on assay conditions (e.g., substrate concentration). It is recommended to determine these values under standardized conditions.

### III. Experimental Protocols

This section provides a detailed methodology for performing the in vitro deacylase assay using **Ac-QPKK(Ac)-AMC**.

## A. Reagent Preparation

- Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>. Store at 4°C.
- **Ac-QPKK(Ac)-AMC** Substrate Stock Solution (10 mM): Dissolve **Ac-QPKK(Ac)-AMC** (MW: ~740.9 g/mol ) in DMSO. Store in light-protected aliquots at -20°C.
- NAD<sup>+</sup> Stock Solution (10 mM): Dissolve β-Nicotinamide adenine dinucleotide hydrate in Sirtuin Assay Buffer. Prepare fresh and keep on ice.
- Recombinant Sirtuin Enzymes (SIRT1, SIRT2, SIRT3): Reconstitute and dilute to the desired working concentration in Sirtuin Assay Buffer. Store at -80°C as per the manufacturer's instructions.
- Trypsin Solution (Developer): Prepare a 5 mg/mL solution of trypsin in Sirtuin Assay Buffer. Store in aliquots at -20°C.
- Stop Solution/Inhibitor: 50 mM Nicotinamide in Sirtuin Assay Buffer.

## B. Assay Procedure for Inhibitor Screening (96-well plate format)

- Prepare Reagent Master Mix: For each reaction, prepare a master mix containing Sirtuin Assay Buffer, NAD<sup>+</sup> (final concentration 0.5-1 mM), and the respective sirtuin enzyme (e.g., 50-100 nM final concentration).
- Add Inhibitors: To the wells of a black, flat-bottom 96-well plate, add 2 µL of the test compounds (dissolved in DMSO) at various concentrations. For control wells, add 2 µL of DMSO.
- Add Enzyme Mix: Add 48 µL of the reagent master mix to each well containing the test compounds or DMSO.

- Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow for the interaction between the enzyme and potential inhibitors.
- Initiate the Reaction: Add 50  $\mu$ L of pre-warmed **Ac-QPKK(Ac)-AMC** substrate solution (diluted in Sirtuin Assay Buffer to a final concentration at or near the  $K_m$ , if known; otherwise, a concentration of 10-50  $\mu$ M can be used as a starting point) to each well to initiate the deacetylation reaction. The total reaction volume is 100  $\mu$ L.
- Deacetylation Reaction: Incubate the plate at 37°C for 60-90 minutes, protected from light.
- Develop the Signal: Add 50  $\mu$ L of the Trypsin Solution to each well.
- Development Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
- Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation at ~355 nm and emission at ~460 nm.

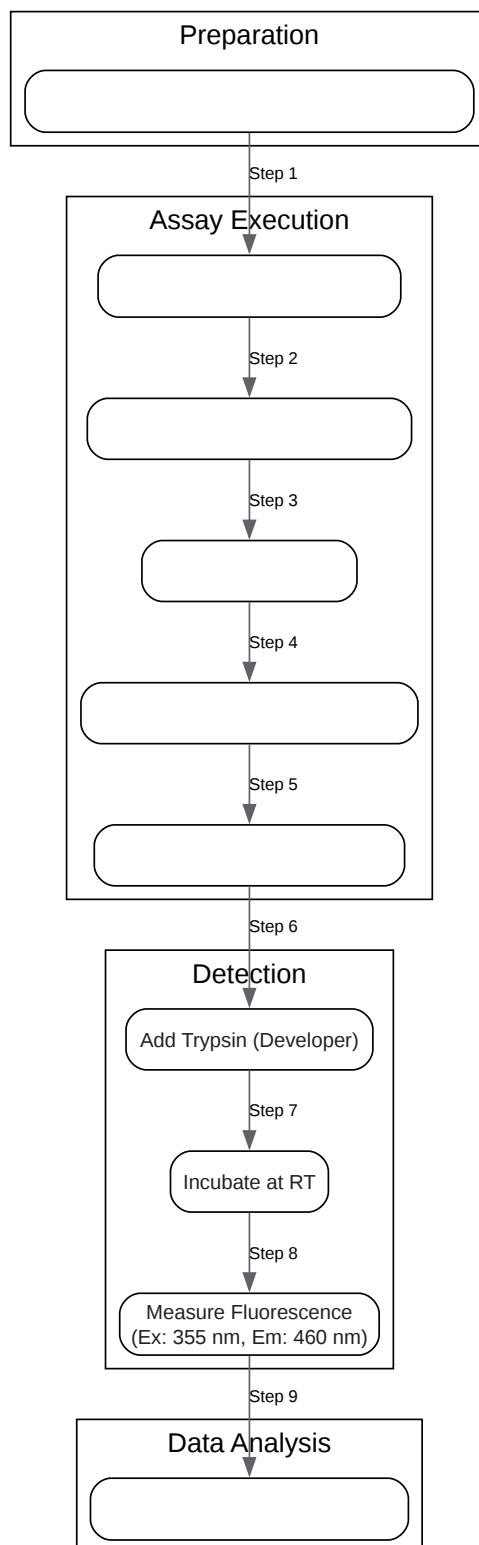
## C. Procedure for Determining Enzyme Kinetics ( $K_m$ and $V_{max}$ )

- Follow the general assay procedure as described above, but instead of adding inhibitors, vary the concentration of the **Ac-QPKK(Ac)-AMC** substrate across a range of concentrations (e.g., 0-200  $\mu$ M).
- Keep the enzyme and  $NAD^+$  concentrations constant.
- Measure the initial reaction velocities (RFU/min) at each substrate concentration.
- Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the  $K_m$  and  $V_{max}$  values.

## IV. Mandatory Visualization

### A. Experimental Workflow

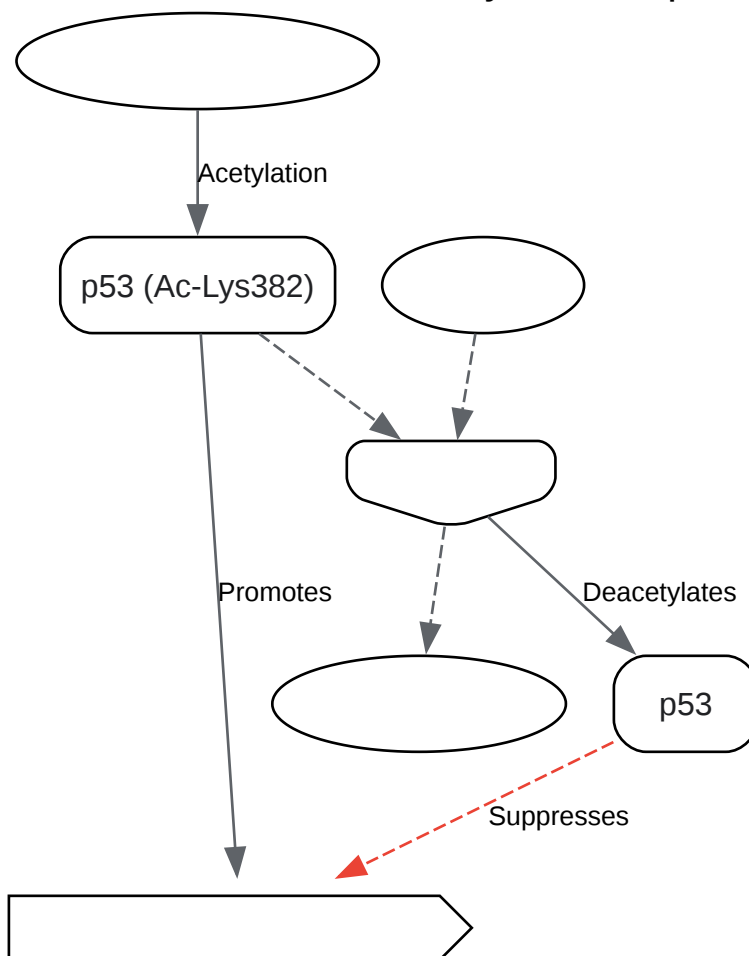
## Experimental Workflow for In Vitro Deacylase Assay

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Caption: Workflow of the in vitro deacylase assay.

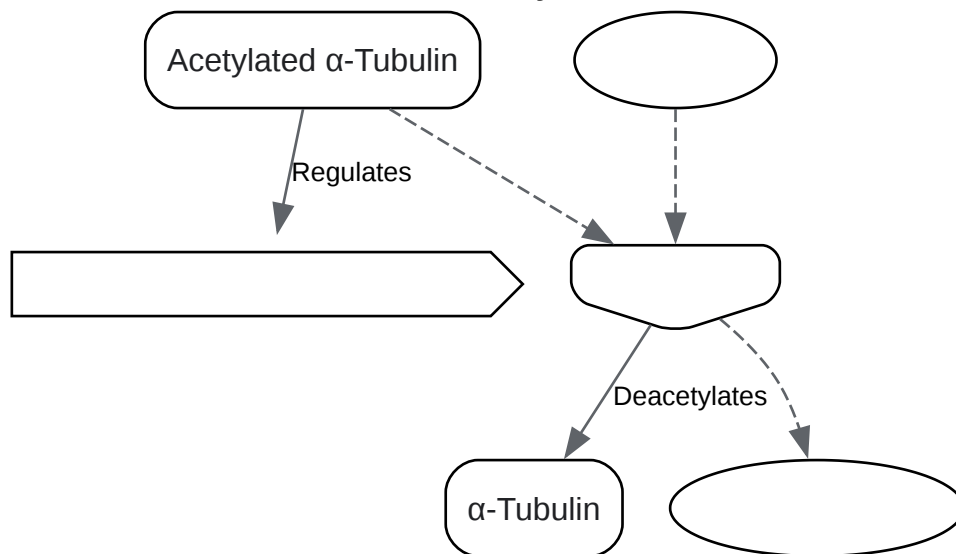
## B. Signaling Pathways

### SIRT1-Mediated Deacetylation of p53



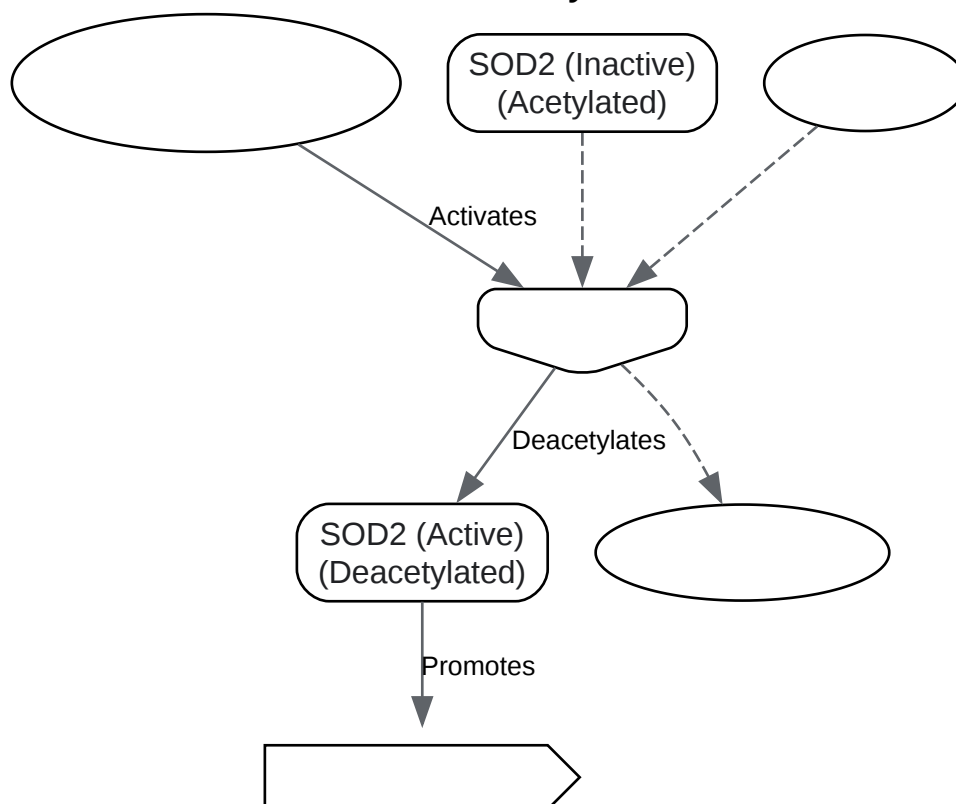
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Caption: SIRT1 deacetylates p53 at Lys382.

SIRT2-Mediated Deacetylation of  $\alpha$ -Tubulin[Click to download full resolution via product page](#)

Caption: SIRT2 deacetylates  $\alpha$ -tubulin.

## SIRT3-Mediated Deacetylation of SOD2



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